3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide
Description
The compound 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide is a thiazole-based derivative featuring a central thiazole ring substituted with a cyclohexylcarbamoyl group and a propanamide linker terminating in a secondary 1,3-thiazol-2-yl moiety. Its molecular formula is C₁₆H₂₀N₆O₂S₂ (molecular weight: 416.51 g/mol).
Properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S2/c22-13(20-15-17-8-9-24-15)7-6-12-10-25-16(19-12)21-14(23)18-11-4-2-1-3-5-11/h8-11H,1-7H2,(H,17,20,22)(H2,18,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIIFJYIGNMVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key physicochemical parameters of the target compound and its analogs:
Key Observations:
- Structural Diversity : The target compound lacks the oxadiazole-sulfanyl linker present in analogs like 7d and 7l , which may reduce its hydrogen-bonding capacity compared to these derivatives .
- Substituent Effects : The trifluoromethylphenyl group in enhances lipophilicity and metabolic stability compared to the target compound’s 1,3-thiazol-2-yl group.
- Thermal Stability : Analogs with aromatic substituents (e.g., 7d , 7l ) exhibit higher melting points (161–178°C) than the target compound (data unreported), suggesting stronger crystal packing interactions .
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing: Analogous thiazole derivatives (e.g., 3-(2-amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one) form N–H···N and C–H···O dimers, stabilizing their crystal lattices . The target compound’s cyclohexyl group may disrupt such interactions, reducing crystallinity.
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